7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a class of heterocyclic compounds known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and mammals
Preparation Methods
The synthesis of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline scaffold . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an amide with a halogenated compound under acidic conditions . Industrial production methods often utilize metal-catalyzed reactions, such as palladium-catalyzed dehydrogenative annulation, to achieve high yields and selectivity .
Chemical Reactions Analysis
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or DNA, leading to modulation of cellular processes . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential use in treating neurological disorders.
Harmaline: Exhibits similar biological activities but with different potency and selectivity.
Norharmane: Another beta-carboline with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields.
Properties
CAS No. |
17994-13-7 |
---|---|
Molecular Formula |
C13H13N2O+ |
Molecular Weight |
213.25 g/mol |
IUPAC Name |
1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-7-ol |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-15(8)2)10-4-3-9(16)7-12(10)14-13/h3-7H,1-2H3,(H,14,16)/p+1 |
InChI Key |
IKSOWGZATCLVAU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.